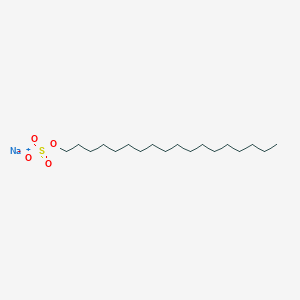

sodium;octadecyl sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium octadecyl sulfate, also known as sodium stearyl sulfate, is an anionic surfactant widely used in various industrial and scientific applications. It is a white to light yellow solid that is soluble in water and ethanol. The compound has the chemical formula C18H37NaO4S and a molecular weight of 372.55 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Sodium octadecyl sulfate can be synthesized through the reaction of octadecyl alcohol (stearyl alcohol) with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve heating and stirring to ensure complete dissolution and reaction .

Reaction of Octadecyl Alcohol with Sulfur Trioxide:

Neutralization with Sodium Hydroxide:

Industrial Production Methods

In industrial settings, the production of sodium octadecyl sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Acid-Base Reactions

Sodium octadecyl sulfate undergoes proton exchange in acidic environments. When exposed to strong acids (e.g., HCl), the sodium ion is replaced by a proton, forming octadecyl sulfuric acid:

C₁₈H₃₇SO₄Na+HCl→C₁₈H₃₇SO₄H+NaCl

This reaction is critical in systems where pH modulates surfactant behavior . At pH < 4, the zeta potential of titania particles treated with sodium octadecyl sulfate becomes less negative (-20 mV), indicating partial protonation of the sulfate group .

Interactions with Metal Oxides

Sodium octadecyl sulfate strongly adsorbs onto metal oxide surfaces, such as titania (TiO₂), altering their surface charge. Key findings include:

| Surfactant Concentration | Zeta Potential (pH 3–4) | Effect on TiO₂ Isoelectric Point (IEP) |

|---|---|---|

| 1.1 × 10⁻⁵ M | -20 mV | Shifts IEP from 6.3 to 3.5 |

| 2.1 × 10⁻⁵ M | -50 mV | Stabilizes negative charge across pH |

These effects persist even at high ionic strengths (up to 10⁻² M NaCl), demonstrating the surfactant’s dominance over electrostatic screening .

Thermal Decomposition

At temperatures exceeding 211°C, sodium octadecyl sulfate decomposes into:

No explosive hazards are reported under standard conditions, but finely dispersed powders may form combustible dust clouds .

Solubility and Solvent Effects

Sodium octadecyl sulfate has low water solubility but dissolves in ethanolic solutions. Studies show that ethanol concentrations ≤5% (w/w) do not significantly alter its reactivity in colloidal systems .

| Solvent System | Zeta Potential (pH 4) |

|---|---|

| Water (0% ethanol) | -45 mV |

| 5% ethanol | -43 mV |

Environmental and Colloidal Stability

科学的研究の応用

Pharmaceutical Applications

Sodium octadecyl sulfate serves as an ionic surfactant in pharmaceutical formulations. Its roles include:

- Emulsification : SOS aids in the stabilization of emulsions, enhancing the delivery of active ingredients in topical formulations such as creams and lotions.

- Solubilization : It improves the solubility of poorly soluble drugs, facilitating their absorption and bioavailability.

- Stabilization of Suspensions : SOS is used to stabilize suspensions in liquid formulations, preventing sedimentation and ensuring uniformity.

Case Study: Drug Delivery Systems

A study demonstrated that incorporating sodium octadecyl sulfate into drug delivery systems significantly improved the stability and release profile of hydrophobic drugs. The surfactant's ability to form micelles allows for enhanced solubilization and controlled release, making it a promising candidate for developing advanced drug formulations .

Cosmetic and Personal Care Products

Sodium octadecyl sulfate is widely utilized in the formulation of personal care products due to its surfactant properties. Key applications include:

- Hair Care Products : It is commonly found in shampoos and conditioners, where it functions as a cleansing agent and foaming agent.

- Skin Cleansers : SOS is included in facial cleansers and body washes for its ability to emulsify oils and dirt, facilitating effective cleansing.

Market Insights

The global market for personal care products incorporating sodium octadecyl sulfate is expanding, driven by consumer demand for effective cleansing agents in hair and skin care products .

Materials Science

In materials science, sodium octadecyl sulfate has been explored for its effects on the electrokinetic properties of metal oxides. Its applications include:

- Stabilization of Nanoparticles : SOS can modify the surface charge of nanoparticles, enhancing their stability in colloidal dispersions.

- Electrokinetic Studies : Research indicates that sodium octadecyl sulfate can induce significant shifts in the isoelectric point (IEP) of metal oxides like titania, allowing for better control over their dispersion behavior .

Research Findings

A study investigating the impact of sodium octadecyl sulfate on the zeta potential of titania showed that even low concentrations effectively shifted the IEP, improving dispersion stability across various pH levels .

Environmental Applications

Sodium octadecyl sulfate has potential applications in environmental science, particularly in water treatment processes:

- Removal of Contaminants : Studies have shown that SOS can assist in removing heavy metals from wastewater by enhancing the aggregation of contaminants, making them easier to filter out.

- Surfactant for Oil Spill Remediation : Its surfactant properties make it suitable for use in cleaning up oil spills by dispersing oil slicks into smaller droplets that can be more easily biodegraded.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Emulsification, solubilization | Enhanced drug delivery |

| Cosmetics | Hair care products, skin cleansers | Effective cleansing and foaming |

| Materials Science | Stabilization of nanoparticles | Improved dispersion stability |

| Environmental Science | Water treatment, oil spill remediation | Effective contaminant removal |

作用機序

Sodium octadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions and dispersions. The compound interacts with lipid molecules, disrupting their arrangement and leading to the formation of micelles. This property is particularly useful in applications such as emulsion polymerization and the formulation of personal care products .

類似化合物との比較

Similar Compounds

Sodium dodecyl sulfate: Another widely used anionic surfactant with a shorter alkyl chain (12 carbon atoms).

Sodium tetradecyl sulfate: Similar to sodium octadecyl sulfate but with a 14-carbon alkyl chain.

Sodium hexadecyl sulfate: Features a 16-carbon alkyl chain, making it slightly less hydrophobic than sodium octadecyl sulfate.

Uniqueness

Sodium octadecyl sulfate is unique due to its longer alkyl chain (18 carbon atoms), which imparts higher hydrophobicity and better emulsifying properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring stable emulsions and dispersions .

特性

IUPAC Name |

sodium;octadecyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZBFJYXRGSRGD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。